molecular formula C34H66O4 B12564950 Bis(2-hexyloctyl) hexanedioate CAS No. 184706-96-5

Bis(2-hexyloctyl) hexanedioate

Cat. No.: B12564950
CAS No.: 184706-96-5
M. Wt: 538.9 g/mol
InChI Key: MGADJRQLVQFWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hexyloctyl) hexanedioate is a branched-chain ester derived from hexanedioic acid (adipic acid) and 2-hexyloctanol. Esters of hexanedioic acid are widely used as plasticizers, lubricants, and bioactive agents due to their low volatility, thermal stability, and compatibility with polymers .

Properties

CAS No.

184706-96-5

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

IUPAC Name

bis(2-hexyloctyl) hexanedioate

InChI

InChI=1S/C34H66O4/c1-5-9-13-17-23-31(24-18-14-10-6-2)29-37-33(35)27-21-22-28-34(36)38-30-32(25-19-15-11-7-3)26-20-16-12-8-4/h31-32H,5-30H2,1-4H3

InChI Key

MGADJRQLVQFWAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-hexyloctyl) hexanedioate is typically synthesized through an esterification reaction between hexanedioic acid (adipic acid) and 2-hexyloctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hexyloctyl) hexanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanedioic acid and 2-hexyloctanol.

    Oxidation: The ester can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols, although this is less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Hexanedioic acid and 2-hexyloctanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Bis(2-hexyloctyl) hexanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.

Mechanism of Action

The mechanism of action of bis(2-hexyloctyl) hexanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Substituent Groups
Bis(2-hexyloctyl) hexanedioate C₂₈H₅₄O₄* ~482.7* Not available Branched 2-hexyloctyl chains
Bis(2-ethylhexyl) hexanedioate C₂₂H₄₂O₄ 370.57 103-23-1 Branched 2-ethylhexyl chains
Bis(6-methylheptyl) hexanedioate C₂₂H₄₂O₄ 370.5 Not available Branched 6-methylheptyl chains
Bis(2-methoxyethyl) hexanedioate C₁₆H₂₈O₈ 348.4 Not available Methoxyethyl chains

*Inferred based on structural similarity to DEHA; exact data require experimental validation.

Key Observations:
  • Branching and Chain Length : this compound has longer alkyl chains (C14) compared to DEHA (C8) and bis(6-methylheptyl) (C8), which likely increases its molecular weight and viscosity .
  • Polarity: The methoxy groups in bis(2-methoxyethyl) hexanedioate enhance polarity, improving solubility in polar solvents compared to non-polar analogs like DEHA .

Physicochemical Properties

Thermal Stability and Heat Capacity
  • DEHA : Exhibits a heat capacity of 0.20% error in experimental measurements within 180–426 K, with a molar mass of 370.57 g/mol .
  • This compound : Longer alkyl chains likely reduce volatility and increase thermal stability compared to DEHA, though experimental data are lacking.
Reactivity
  • DEHA and related esters undergo hydrolysis under acidic or alkaline conditions, releasing adipic acid and alcohols. Reactivity with hydrazides (e.g., phthalic dihydrazide) depends on ester group accessibility; bulky substituents (e.g., 2-hexyloctyl) may hinder reactions compared to linear analogs .
Limitations in Data:
  • This compound: No direct studies on toxicity, biodegradability, or industrial use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Bis(2-hexyloctyl) hexanedioate?

  • Methodological Answer : Utilize a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity by analyzing proton and carbon environments . Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity by identifying and quantifying impurities. Cross-reference physical properties (e.g., density: 0.980–0.985 g/cm³, melting point: -50°C) with NIST Standard Reference Data for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation by working in ventilated areas. Store in sealed containers away from oxidizers, as incompatibility may lead to hazardous reactions .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing macrocyclic compounds?

  • Methodological Answer : Investigate [1+1] condensation reactions with bifunctional nucleophiles like phthalic dihydrazide. Optimize reaction conditions (e.g., solvent polarity, stoichiometry) to favor macrocycle formation over linear polymers. Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using X-ray crystallography or NMR .

Q. How can conflicting ecotoxicity data for this compound be resolved?

  • Methodological Answer : Conduct standardized toxicity assays (e.g., OECD 202 for Daphnia magna) under controlled conditions. Compare results with prior studies (e.g., reports LC₅₀ for fish as 1.2 mg/L, while indicates low toxicity). Evaluate variables such as test species, exposure duration, and metabolite interference. Use statistical tools (e.g., ANOVA) to identify significant discrepancies and refine predictive models .

Q. What computational approaches predict the environmental fate of this compound?

  • Methodological Answer : Input physicochemical properties (log P: ~8.5, water solubility: <0.1 mg/L) into Quantitative Structure-Activity Relationship (QSAR) models or biodegradation prediction software (e.g., EPI Suite). Validate outputs with experimental data from soil adsorption studies or microbial degradation assays. Prioritize metabolites for toxicity screening using molecular docking simulations .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported stability profiles of this compound?

  • Methodological Answer : Perform accelerated stability testing under varying conditions (temperature, pH, light exposure). Compare degradation products via GC-MS or infrared spectroscopy. Cross-reference findings with literature (e.g., notes stability under inert atmospheres, while highlights incompatibility with oxidizers). Apply kinetic modeling to extrapolate shelf-life .

Q. What strategies optimize the reproducibility of synthetic protocols involving this compound?

  • Methodological Answer : Standardize reagent purity (≥99%), solvent drying methods, and reaction monitoring (e.g., in situ FTIR). Document deviations rigorously and use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Validate protocols through interlaboratory studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.